![molecular formula C22H22O4 B587993 [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 CAS No. 1794960-44-3](/img/structure/B587993.png)
[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 is a deuterium-labeled compound with the molecular formula C22H17D5O4 and a molecular weight of 355.44. This compound is an intermediate in the preparation of catecholamines metabolites and is used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 involves the deuterium labeling of [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol. The reaction typically involves the use of deuterated reagents and solvents to incorporate deuterium atoms into the compound. Specific reaction conditions and catalysts may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict quality control measures to maintain consistency and meet regulatory standards.
化学反应分析
Types of Reactions
[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
科学研究应用
[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 is used in a wide range of scientific research applications, including:
Chemistry: Used as a reference standard for chemical identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo using stable isotope labeling.
Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Applied as environmental pollutant standards for the detection of air, water, soil, sediment, and food.
作用机制
The mechanism of action of [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 involves its role as an intermediate in the preparation of catecholamines metabolites. The compound’s deuterium labeling allows researchers to study metabolic pathways and reaction mechanisms in vivo, providing insights into molecular targets and pathways involved in various biological processes.
相似化合物的比较
Similar Compounds
[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol: The non-deuterated version of the compound, used in similar applications but without the benefits of stable isotope labeling.
Catecholamines Metabolites: Other intermediates in the preparation of catecholamines metabolites, which may have different labeling or structural modifications.
Uniqueness
The uniqueness of [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 lies in its deuterium labeling, which provides enhanced stability and allows for detailed metabolic and environmental studies. This labeling makes it a valuable tool in research applications where precise tracking and analysis of metabolic pathways are required.
属性
IUPAC Name |
1,1-dideuterio-2-[2,3,6-trideuterio-4,5-bis(phenylmethoxy)phenyl]ethane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4/c23-14-20(24)19-11-12-21(25-15-17-7-3-1-4-8-17)22(13-19)26-16-18-9-5-2-6-10-18/h1-13,20,23-24H,14-16H2/i11D,12D,13D,14D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPSTLDQFNUXKF-HQMUZNGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CO)O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(C([2H])([2H])O)O)[2H])OCC2=CC=CC=C2)OCC3=CC=CC=C3)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
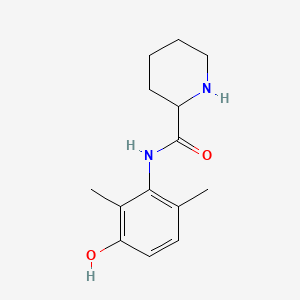
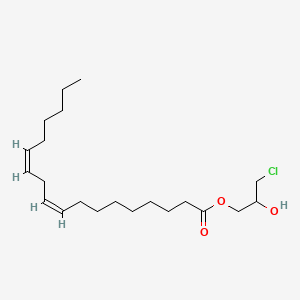
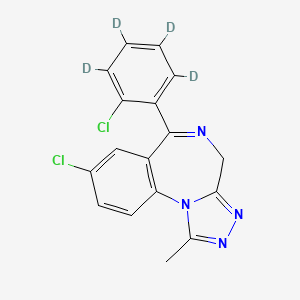
![3-Pyrrolidinamine,4-[(methylthio)methyl]-(9CI)](/img/new.no-structure.jpg)
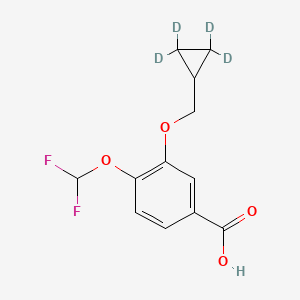
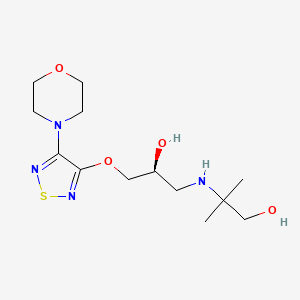
![19-[Chloro(dideuterio)methyl]-19-deuterio-20,20-dideuteriooxyoctatriacontane-18,21-dione](/img/structure/B587921.png)
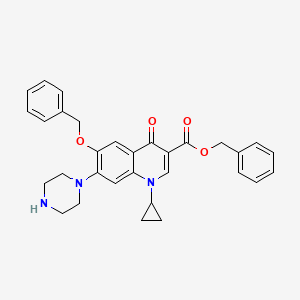
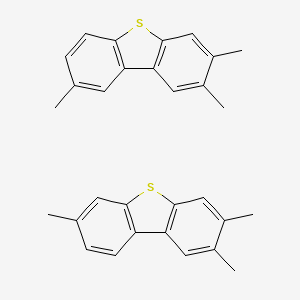
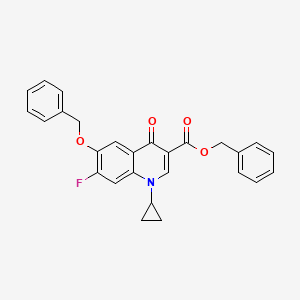
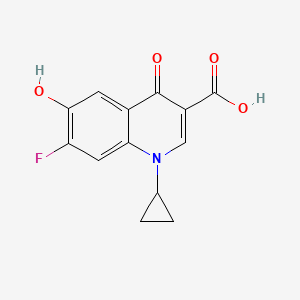
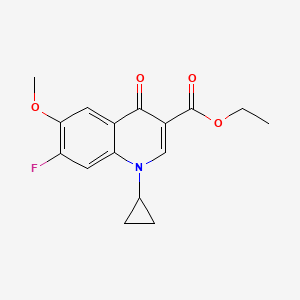
![diethyl 2-[(N-cyclopropyl-3-fluoro-4-methoxyanilino)methylidene]propanedioate](/img/structure/B587929.png)
